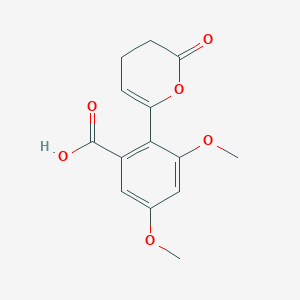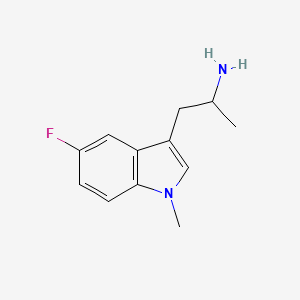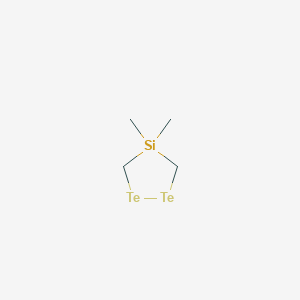
4,4-Dimethyl-1,2,4-ditellurasilolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-1,2,4-ditellurasilolane is a unique organotellurium compound characterized by the presence of silicon and tellurium atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1,2,4-ditellurasilolane typically involves the reaction of tellurium-containing precursors with silicon-based reagents under controlled conditions. One common method includes the reaction of dimethylchlorosilane with tellurium tetrachloride in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Dimethyl-1,2,4-ditellurasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides, which are useful intermediates in the synthesis of other organotellurium compounds.
Reduction: Reduction reactions can convert the compound into lower oxidation state tellurium species.
Substitution: The silicon-tellurium bonds in the compound can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid, typically used under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under anhydrous conditions to achieve selective reduction.
Substitution: Halogenating agents like chlorine or bromine can be used to introduce halogen atoms into the molecule, facilitating further functionalization.
Major Products:
Oxidation Products: Tellurium dioxide and other tellurium oxides.
Reduction Products: Lower oxidation state tellurium compounds.
Substitution Products: Halogenated derivatives and other functionalized organotellurium compounds.
Applications De Recherche Scientifique
4,4-Dimethyl-1,2,4-ditellurasilolane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotellurium compounds, which are valuable in catalysis and materials science.
Biology: The compound’s unique properties make it a potential candidate for studying the biological effects of tellurium-containing molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, where tellurium compounds have shown promise as anticancer agents.
Industry: The compound is used in the development of advanced materials, including semiconductors and optoelectronic devices.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-1,2,4-ditellurasilolane involves its interaction with molecular targets through its tellurium and silicon atoms. These interactions can lead to the formation of reactive intermediates that can modulate various biochemical pathways. The compound’s ability to undergo redox reactions allows it to participate in oxidative stress-related processes, which are relevant in both biological and industrial contexts.
Comparaison Avec Des Composés Similaires
4,4-Dimethyl-1,2,4-ditellurasilolane: Characterized by the presence of silicon and tellurium atoms.
4,4-Dimethyl-1,2,4-ditellurasilane: Similar structure but with different substituents.
4,4-Dimethyl-1,2,4-ditellurasiloxane: Contains an oxygen atom in place of one of the tellurium atoms.
Uniqueness: this compound is unique due to its specific combination of silicon and tellurium atoms, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
918905-07-4 |
|---|---|
Formule moléculaire |
C4H10SiTe2 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
4,4-dimethyl-1,2,4-ditellurasilolane |
InChI |
InChI=1S/C4H10SiTe2/c1-5(2)3-6-7-4-5/h3-4H2,1-2H3 |
Clé InChI |
JEPYKBFAYAEZJD-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(C[Te][Te]C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl (2'Z)-1-butyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B15171424.png)
![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171430.png)
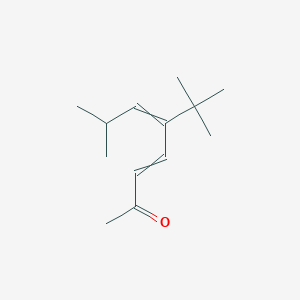
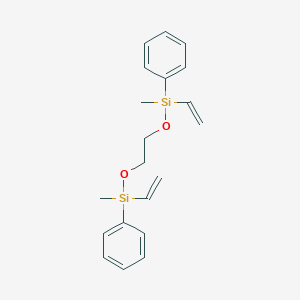
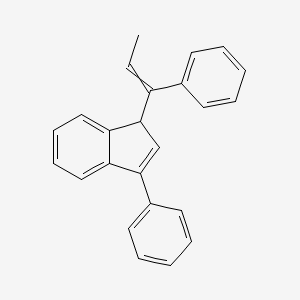
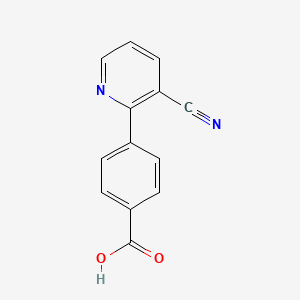
![1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)-](/img/structure/B15171450.png)
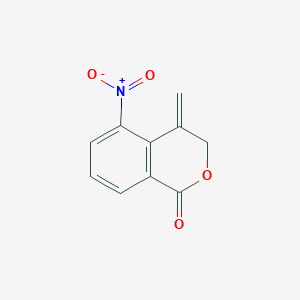
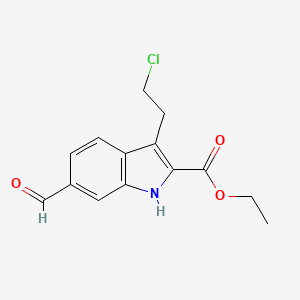
![N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine](/img/structure/B15171455.png)
![(4-Fluorophenyl)[4-(4-methoxyphenoxy)phenyl]methanone](/img/structure/B15171460.png)

